Digitoxigenin monodigitoxoside

Description

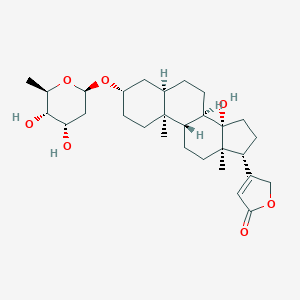

Structure

3D Structure

Properties

CAS No. |

18404-43-8 |

|---|---|

Molecular Formula |

C₂₉H₄₄O₇ |

Molecular Weight |

504.7 g/mol |

IUPAC Name |

3-[(3S,5R,8R,9S,10S,13R,14S,17R)-3-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-14-hydroxy-10,13-dimethyl-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]-2H-furan-5-one |

InChI |

InChI=1S/C29H44O7/c1-16-26(32)23(30)14-25(35-16)36-19-6-9-27(2)18(13-19)4-5-22-21(27)7-10-28(3)20(8-11-29(22,28)33)17-12-24(31)34-15-17/h12,16,18-23,25-26,30,32-33H,4-11,13-15H2,1-3H3/t16-,18-,19+,20-,21+,22-,23+,25+,26-,27+,28-,29+/m1/s1 |

InChI Key |

NQOMDNMTNVQXRR-WQLPVBBFSA-N |

SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |

Isomeric SMILES |

C[C@@H]1[C@H]([C@H](C[C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)O)O |

Canonical SMILES |

CC1C(C(CC(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)O)O |

melting_point |

190-192°C |

Other CAS No. |

57361-72-5 |

physical_description |

Solid |

Synonyms |

3β-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxy-5β-card-20(22)-enolide; Evatromonoside; (3β,5β)-3-[(2,6-Dideoxy-β-D-ribo-hexopyranosyl)oxy]-14-hydroxycard-20(22)-enolide; 2,6-Dideoxy-β-D-ribo-hexopyranoside-digitoxigenin-3; 2,6-Dideoxy-β-D-ri |

Origin of Product |

United States |

Biosynthesis and Metabolic Derivation of Digitoxigenin Monodigitoxoside

Natural Occurrence and Plant Sources

Digitoxigenin (B1670572) monodigitoxoside, also known by the synonym Evatromonoside, is a naturally occurring cardiac glycoside. ontosight.ai It is found in several plant species, most notably within the genus Digitalis, commonly known as foxglove. ontosight.aiscispace.com Species such as Digitalis purpurea and Digitalis obscura are recognized sources of this compound. ontosight.ainih.govontosight.ai Additionally, it has been reported in Corchorus olitorius. nih.govresearchgate.net The presence of this and other cardiac glycosides in these plants has led to their historical and continued use in traditional and modern medicine for heart-related conditions. ontosight.aiscispace.com

Precursor Compounds and Bioconversion Pathways

The formation of digitoxigenin monodigitoxoside involves a series of intricate biosynthetic and metabolic steps, beginning with precursor molecules and proceeding through various enzymatic transformations.

Endogenous Metabolic Pathways in Organisms

The biosynthesis of cardenolides like this compound is a complex process originating from the sterol pathway. oup.com Cholesterol is considered a primary precursor, undergoing a series of enzymatic reactions to form the steroidal core, digitoxigenin. oup.com This aglycone can then be glycosylated to form various cardiac glycosides. oup.comthieme-connect.com

In humans, this compound is a known metabolite of the more complex cardiac glycoside, digitoxin (B75463). nih.govscirp.org The metabolism of digitoxin involves the stepwise cleavage of its sugar moieties, leading to the formation of digitoxigenin bisdigitoxoside and subsequently this compound. nih.govresearchgate.net This deglycosylation is a major metabolic pathway. researchgate.net Further metabolism can lead to the formation of the aglycone, digitoxigenin. nih.gov Studies using rat liver microsomes have shown that the cleavage of digitoxin to form its mono- and bisdigitoxoside derivatives is not a simple hydrolysis but an oxidative process dependent on NADPH. sci-hub.se

Interestingly, shoot cultures of Digitalis lanata have been used to study these bioconversions. When digitoxigenin is administered to these cultures, it can be converted into various other cardiac glycosides, but not directly into digitoxosylated forms like this compound. thieme-connect.com Furthermore, feeding evatromonoside (this compound) to these cultures did not result in the formation of more complex di- or tridigitoxosides. thieme-connect.com This suggests that the addition of digitoxose (B191001) sugars may occur at an earlier stage in the biosynthetic pathway within the plant. thieme-connect.com

A convergent and stereocontrolled chemical synthesis of digitoxin has been developed, which is also capable of producing this compound and bisdigitoxoside from digitoxigenin. nih.govacs.org This synthetic route utilizes a palladium-catalyzed glycosylation reaction. nih.govacs.org

Enzymatic Biotransformation Studies

The metabolism of this compound is heavily influenced by specific enzyme systems, both in the liver and within the gut microbiome.

A significant metabolic pathway for this compound is glucuronidation, a process catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govnih.govnih.gov This enzymatic reaction adds a glucuronic acid moiety to the compound, increasing its water solubility and facilitating its excretion.

Studies in rats and mice have demonstrated that UGT activity towards digitoxigenin-monodigitoxoside is present in liver microsomes and can be induced by various compounds. nih.gov Research has also focused on the developmental pattern of this UGT activity in neonatal rats, noting that glucuronidation levels change as the organism matures. nih.gov A specific UGT enzyme responsible for the glucuronidation of digitoxigenin-monodigitoxoside has been isolated and purified from rat liver. elsevierpure.com

The microflora of the human gut plays a crucial role in the metabolism of cardiac glycosides. The anaerobic bacterium Eubacterium lentum (now reclassified as Eggerthella lenta) is known to inactivate cardiac glycosides by reducing the double bond in the lactone ring. nih.govresearchgate.net

Genetic and Enzymatic Regulation of this compound Biosynthesis

The biosynthesis of this compound within plants is under tight genetic and enzymatic control. The pathway is believed to start from cholesterol, with several enzymatic steps leading to the formation of the digitoxigenin core. oup.com While the complete set of genes and enzymes is not fully elucidated, some key enzymes have been identified, including 3β-hydroxysteroid dehydrogenase and progesterone (B1679170) 5β-reductases. oup.com

The induction of enzymes involved in the metabolism of this compound, such as UGTs, is also a regulated process. For instance, glucocorticoids can induce the activity of the UGT responsible for its glucuronidation in rat hepatocytes. nih.gov This induction appears to be linked to the regulation of cytochrome P-450p, suggesting a shared regulatory mechanism for these drug-metabolizing enzymes. nih.govgrantome.com

The biosynthesis of the digitoxose sugar itself is also a multi-step enzymatic process. In bacteria, the synthesis of TDP-L-digitoxose, the activated form of the sugar, involves six distinct enzymes. nih.gov

Chemical Synthesis and Structural Modification Strategies for Digitoxigenin Monodigitoxoside Analogues

Derivation from Parent Cardiac Glycosides (e.g., Digitoxin (B75463), Digoxin)

Digitoxigenin (B1670572) monodigitoxoside can be derived from more complex, naturally occurring cardiac glycosides such as digitoxin and digoxin (B3395198). These parent compounds feature a trisaccharide chain attached to the digitoxigenin or digoxigenin (B1670575) steroid core. The synthesis of the monodigitoxoside derivative involves the stepwise cleavage of the sugar moieties.

One common laboratory method to achieve this is through sodium periodate (B1199274) (NaIO₄) oxidation followed by hydrolysis. For instance, digoxigenin bisdigitoxoside and monodigitoxoside have been prepared from digoxin using this two-step process. This chemical degradation allows for the isolation of the desired monosaccharide-containing compound. The process involves the selective oxidation of the terminal sugar units, which can then be removed under specific hydrolytic conditions, leaving the digitoxigenin monodigitoxoside.

The metabolic processes in some organisms can also lead to the formation of this compound from its parent glycosides. For example, digoxin undergoes stepwise cleavage of its sugar moieties in the body to form digoxigenin-bisdigitoxoside and subsequently digoxigenin-monodigitoxoside.

| Parent Glycoside | Method of Derivation | Product |

| Digitoxin | Stepwise chemical or enzymatic hydrolysis | This compound |

| Digoxin | Sodium periodate oxidation and hydrolysis | Digoxigenin monodigitoxoside |

| Digoxin | In vivo metabolism | Digoxigenin monodigitoxoside |

Semisynthetic and Neoglycosylation Approaches for Analogues

Semisynthetic strategies are pivotal in creating a diverse array of this compound analogues with modified sugar components. These approaches offer the flexibility to introduce non-natural sugars or alter the glycosidic linkage, thereby fine-tuning the biological activity of the resulting compounds.

A notable semisynthetic route involves a palladium-catalyzed glycosylation reaction. A convergent and stereocontrolled synthesis of this compound has been developed starting from digitoxigenin. This method features the iterative application of palladium-catalyzed β-glycosylation, reductive rearrangement, and diastereoselective dihydroxylation. For example, the palladium-catalyzed glycosylation of digitoxigenin with a pyranone can yield the β-glycoside as a single diastereomer in good yield (86%). Subsequent steps involving Luche reduction, reductive rearrangement, and dihydroxylation lead to the formation of this compound.

Neoglycosylation is another powerful technique for generating novel analogues. This chemoselective reaction allows for the formation of glycosidic bonds between reducing sugars and a modified aglycone, often containing a secondary alkoxylamine group. This method has been employed to create libraries of digitoxin analogues with improved anticancer properties. The synthesis of aminosugar-containing neoglycosides has also been achieved through a two-step process of neoglycosylation with azidosugars followed by reduction. This approach has been used to generate a set of 22 digitoxigenin neoglycosides for bioactivity assays.

Glycorandomization, an extension of neoglycosylation, involves linking different sugar moieties to the aglycone to create a library of diverse analogues. This strategy has been successfully applied to digitoxin, leading to the discovery of analogues with enhanced potency and tumor-specific cytotoxicity.

| Synthetic Approach | Key Features | Example Application |

| Palladium-Catalyzed Glycosylation | Stereocontrolled, iterative process | Synthesis of this compound from digitoxigenin |

| Neoglycosylation | Chemoselective, compatible with various sugars | Creation of digitoxigenin neoglycoside libraries for anticancer screening |

| Glycorandomization | Generation of diverse libraries of analogues | Discovery of digitoxin analogues with improved therapeutic profiles |

Rational Design of this compound Analogues for Research Applications

The rational design of this compound analogues is guided by an understanding of their structure-activity relationships (SAR). The goal is to create compounds with specific biological activities, often by modifying the sugar moiety, which is known to be crucial for the compound's interaction with its biological target, the Na+/K+-ATPase.

SAR studies have revealed that the nature and substitution of the sugar at the C3 position of the digitoxigenin core are pivotal for biological activity. For example, modifications to the sugar can influence the compound's anticancer potency. A study on a series of digitoxigenin aminoxylosides and aminoglucosides demonstrated that the regiochemistry of the sugar amine has a dramatic effect on anticancer activity. Specifically, 3'-amino substitution on the sugar was found to be more advantageous than 4'-amino substitution, a finding that correlated with the solvent accessibility of the appended amine in docked models with Na+,K+-ATPase.

Molecular modeling plays a crucial role in the rational design process. By simulating the binding of analogues to the Na+,K+-ATPase, researchers can predict which modifications are likely to enhance affinity and selectivity. This computational approach helps in prioritizing synthetic targets and understanding the molecular basis of their activity.

The stereochemistry at the C3 position of the aglycone also influences the biological effects. Studies have shown that 3β-O-glycosides of digoxigenin exhibit stronger anticancer effects than their 3α-O-glycoside counterparts. This highlights the importance of precise stereochemical control during the synthesis of analogues.

| Design Strategy | Rationale | Outcome/Finding |

| Modification of Sugar Substituents | To enhance biological activity and selectivity. | 3'-aminosugars showed greater anticancer potency than 4'-aminosugars. |

| Alteration of Glycosidic Linkage Stereochemistry | To investigate the impact of spatial arrangement on activity. | 3β-O-glycosides displayed stronger anticancer effects than 3α-O-glycosides. |

| Use of Molecular Modeling | To predict binding affinity and guide synthetic efforts. | Correlation between solvent accessibility of sugar amine and anticancer potency. |

Advanced Analytical Methodologies for Digitoxigenin Monodigitoxoside Research

Chromatographic Techniques for Separation and Quantification

Chromatography is a cornerstone of analytical chemistry, providing the means to separate complex mixtures into their individual components. For Digitoxigenin (B1670572) monodigitoxoside, both high-performance liquid chromatography and gas chromatography have been utilized, each with its specific applications and advantages.

High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of cardiac glycosides due to its high resolution, sensitivity, and applicability to non-volatile and thermally labile compounds like Digitoxigenin monodigitoxoside. vedomostincesmp.ruijpsjournal.com Reversed-phase HPLC is the predominant mode of separation, offering excellent selectivity for various cardiac glycosides.

A typical HPLC method for the analysis of this compound and related compounds involves a C18 column with a mobile phase consisting of a gradient mixture of water and acetonitrile. nih.gov Detection is commonly achieved using a photodiode array (PDA) or a UV detector, typically set at 220 nm. nih.govresearchgate.net The method's validation often includes parameters such as linearity, precision, accuracy, and limits of detection (LOD) and quantification (LOQ). ijpsjournal.comnih.gov For instance, a validated HPLC method for digoxin (B3395198), a closely related compound, demonstrated a linear range of 0.1 to 100 µg/mL with a correlation coefficient (R²) of 0.9994. ijpsjournal.comijpsjournal.com

The application of HPLC extends to the simultaneous analysis of digitoxin (B75463) and its metabolites, including this compound, in biological samples like urine. nih.gov This often requires a preliminary solvent extraction followed by HPLC separation and quantification. nih.gov The use of an internal standard, such as lanatoside A, can improve the precision of the quantification. nih.gov

Interactive Table: HPLC Parameters for Cardiac Glycoside Analysis

| Parameter | Typical Value/Condition | Reference |

|---|---|---|

| Column | Symmetry C18 (75 mm x 4.6 mm, 3.5 µm) | nih.gov |

| Mobile Phase | Water and Acetonitrile (gradient elution) | nih.gov |

| Flow Rate | 1.0 mL/min | nih.gov |

| Detection | UV at 220 nm | nih.govresearchgate.net |

| Column Temperature | 20 °C | nih.gov |

| LOD | 0.015 µg/mL (for Digoxin) | researchgate.net |

| LOQ | 0.050 µg/mL (for Digoxin) | researchgate.net |

Gas Chromatography (GC) is another powerful separation technique, though its application to cardiac glycosides like this compound is less direct than HPLC. Due to their low volatility and thermal instability, cardiac glycosides require derivatization prior to GC analysis. mdpi.com A common approach involves the hydrolysis of the glycoside to its aglycone (in this case, digitoxigenin) and sugar moieties. The aglycone is then derivatized to increase its volatility and thermal stability. mdpi.com

The derivatized aglycone can be analyzed by GC, often coupled with a mass spectrometer (GC-MS) for definitive identification. mdpi.com This method is particularly useful for confirming the identity of the aglycone part of the molecule. mdpi.com For example, GC-MS analysis has been used to identify digitoxigenin in plant extracts after hydrolysis and derivatization with reagents like BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide). mdpi.com While powerful, the multi-step sample preparation process makes GC methodologies more complex and time-consuming for routine quantitative analysis of intact glycosides compared to HPLC.

Spectroscopic and Spectrometric Characterization of this compound

Spectroscopic and spectrometric techniques are indispensable for the structural elucidation and confirmation of this compound. These methods provide detailed information about the molecule's atomic connectivity, three-dimensional structure, and elemental composition.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural elucidation of organic molecules, including complex natural products like this compound. Both one-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) NMR experiments are employed to assign all the proton and carbon signals in the molecule.

Complete assignment of the ¹H and ¹³C NMR spectra of digitoxigenin and its mono- and bis-digitoxosides has been achieved using two-dimensional NMR spectroscopy. cdnsciencepub.com These assignments are critical for confirming the identity of the compound and for determining the stereochemistry of the glycosidic linkage and the steroid nucleus. For instance, the chemical shifts of the anomeric proton and carbon of the digitoxose (B191001) unit provide information about the α or β configuration of the glycosidic bond. Saturation Transfer Difference (STD) NMR has also been used to study the interaction of digitoxigenin with proteins. researchgate.net

Interactive Table: Key ¹³C NMR Chemical Shifts for Digitoxigenin Derivatives

| Carbon Atom | Digitoxigenin | Biotransformation Product | Reference |

|---|---|---|---|

| C-3 | 71.3 | 71.3 | researchgate.net |

| C-14 | 84.5 | 84.5 | researchgate.net |

| C-20 | 176.5 | 176.5 | researchgate.net |

| C-21 | 117.5 | 117.5 | researchgate.net |

| C-22 | 175.5 | 175.5 | researchgate.net |

Mass Spectrometry (MS) is a highly sensitive technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation patterns. When coupled with a separation technique like HPLC (LC-MS), it becomes a powerful tool for the analysis of this compound in complex mixtures. acs.orgnih.gov

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides highly accurate mass measurements, allowing for the determination of the elemental formula of the parent ion and its fragments. researchgate.netnih.gov The fragmentation of cardiac glycosides in tandem mass spectrometry (MS/MS) experiments typically involves the sequential loss of sugar units, followed by the stepwise elimination of water molecules from the steroid aglycone. nih.govresearchgate.net This characteristic fragmentation pattern is invaluable for the identification and structural characterization of known and novel cardiac glycosides. researchgate.netnih.gov For example, in the analysis of digitoxin, the fragmentation shows a loss of the three digitoxose units, leading to the digitoxigenin aglycone, which then undergoes further fragmentation. nih.gov

Circular Dichroism (CD) spectroscopy is a technique that measures the differential absorption of left- and right-circularly polarized light. It is particularly useful for studying chiral molecules and their three-dimensional structure. mdpi.com While CD is widely used to determine the secondary structure of proteins, its application to smaller molecules like this compound is also valuable, especially in the context of its interaction with its biological targets. mdpi.combbk.ac.uk

The interaction of this compound with its target protein, such as the Na+/K+-ATPase, can induce conformational changes in the protein that can be monitored by CD spectroscopy. mdpi.com This can provide insights into the binding mechanism and the structural basis of its biological activity. Although direct CD analysis of the small molecule itself is less common, the technique is a powerful tool for studying the broader biological context of its function.

Immunoassay Development for this compound Research (e.g., Radioimmunoassay)

Immunoassays are analytical methods that leverage the high specificity of the antigen-antibody reaction to detect and quantify molecules in complex biological samples. iaea.orgnih.gov The development of such assays for this compound is a critical area of research, essential for pharmacokinetic studies and understanding its biological role. Radioimmunoassay (RIA) has historically been a foundational technique in this field, valued for its high sensitivity. nih.govnih.govwalshmedicalmedia.com

The primary challenge in developing immunoassays for this compound lies in achieving high specificity. scirp.org Cardiac glycosides are a family of structurally similar compounds, and an antibody raised against one compound may exhibit cross-reactivity with others. nih.govsemanticscholar.org This is particularly relevant for this compound, which differs only slightly from its parent compound, digitoxin, and other related metabolites. uconn.edu Consequently, an immunoassay may overestimate the concentration of the target analyte due to interference from these structurally related molecules. oup.com

Research efforts have focused on producing highly specific antisera (collections of antibodies) that can distinguish this compound from other cardiac glycosides. The specificity of an antiserum is determined by measuring its percentage of cross-reactivity with various related compounds. A lower cross-reactivity percentage indicates higher specificity for the target analyte.

A pivotal study in the development of an enzyme immunoassay (EIA) for digitoxin highlighted the critical differences in antibody specificity. scirp.org In this research, two different antisera, designated Antiserum-A and Antiserum-B, were evaluated for their cross-reactivity with digitoxin and its metabolites, including this compound. The results demonstrated that Antiserum-A was highly specific for the intact digitoxin molecule, showing very low cross-reactivity with its metabolites. In contrast, Antiserum-B exhibited significant cross-reactivity with several metabolites, particularly those formed by the sequential removal of digitoxose sugar units. scirp.org

The detailed findings on cross-reactivity from this study are presented below:

Table 1: Cross-Reactivity of Different Antisera with Digitoxin and Related Compounds

| Compound | Antiserum-A Cross-Reactivity (%) | Antiserum-B Cross-Reactivity (%) |

|---|---|---|

| Digitoxin | 100 | 100 |

| This compound | 0.14 | 54.2 |

| Digitoxigenin bisdigitoxoside | 0.08 | 129 |

| Digitoxigenin | <0.05 | 162 |

| Digoxin | 0.10 | 7.98 |

| Digoxigenin (B1670575) bisdigitoxoside | <0.05 | 29.3 |

| Digoxigenin monodigitoxoside | 0.70 | 1.99 |

| Digoxigenin | <0.05 | 5.11 |

| Dihydrodigoxin | <0.05 | 6.68 |

Data sourced from a study on enzyme immunoassay development for digitoxin. scirp.org

The data clearly illustrates that Antiserum-A is far superior for the specific measurement of digitoxin, as it shows negligible cross-reactivity (0.14%) with this compound. scirp.org Conversely, with a cross-reactivity of 54.2%, Antiserum-B would lead to a significant overestimation of digitoxin in a sample containing this compound. scirp.org This highlights the necessity of rigorous validation and characterization of antibodies for use in quantitative analysis.

The choice between monoclonal and polyclonal antibodies is also a key consideration in immunoassay development. Polyclonal antibodies are a heterogeneous mixture of immunoglobulins that can recognize multiple epitopes on an antigen, while monoclonal antibodies are a homogeneous population that recognizes a single epitope. nih.gov While polyclonal antibodies have traditionally been used, monoclonal antibodies offer the advantage of renewable supply and consistent performance between batches, which can improve the standardization and reliability of immunoassays. nih.govnih.gov The development of monoclonal antibodies with high affinity and specificity for this compound represents a significant step toward more accurate and reproducible quantification of this compound. nih.gov

Cellular and Molecular Mechanisms of Action of Digitoxigenin Monodigitoxoside

Primary Molecular Targets: Na+/K+-ATPase Interaction Dynamics

The principal molecular target of digitoxigenin (B1670572) monodigitoxoside is the Na+/K+-ATPase, a vital transmembrane enzyme responsible for maintaining the electrochemical gradients of sodium and potassium ions across the cell membrane. The interaction of digitoxigenin monodigitoxoside with this enzyme is characterized by high-affinity binding, leading to the inhibition of its pumping activity.

This compound has been shown to inhibit Na+/K+-ATPase activity in the nanomolar range, indicating a high binding affinity for the enzyme nih.gov. Studies on related cardiac glycosides have provided insights into the specificity of these interactions. The Na+/K+-ATPase exists in different isoforms, composed of α and β subunits. Research has shown that while the sugar moiety of cardiac glycosides can influence isoform selectivity, the aglycones, such as digitoxigenin (the non-sugar portion of this compound), often exhibit indistinguishable binding affinities for the α1, α2, and α3 isoforms of the Na+/K+-ATPase nih.govnih.gov. This suggests that the digitoxigenin core of the molecule is fundamental to its binding, while the attached monodigitoxose sugar may play a role in modulating its interaction with specific isoforms. The binding of cardiac glycosides to the Na+/K+-ATPase is also influenced by the ionic environment, with the presence of potassium ions generally decreasing the affinity of the glycoside for the enzyme nih.gov.

Table 1: Isoform Specificity of Cardiac Glycoside Aglycones

| Aglycone | α1 Isoform Affinity | α2 Isoform Affinity | α3 Isoform Affinity | Reference |

|---|---|---|---|---|

| Digitoxigenin | Indistinguishable | Indistinguishable | Indistinguishable | nih.govnih.gov |

| Digoxigenin (B1670575) | Indistinguishable | Indistinguishable | Indistinguishable | nih.govnih.gov |

Computational studies have further elucidated the interaction between this compound and the Na+/K+-ATPase. Molecular docking analyses have revealed that this compound binds with high efficiency to the enzyme. One study reported a binding energy of -11.4 Kcal/mol for the interaction of this compound with the Na+/K+-ATPase (PDB: 4HYT), highlighting a strong and stable binding complex nih.gov. These computational models suggest that the steroid core of the molecule plays a crucial role in the binding process. For the related compound digoxin (B3395198), docking profiles have indicated that specific hydroxy groups on the steroid nucleus and the lactone unit are important for its interaction with the Na+/K+-ATPase nih.gov. Such computational analyses are valuable tools for understanding the precise molecular interactions that govern the inhibitory activity of this compound.

Table 2: Molecular Docking Data for this compound

| Compound | Target Protein | PDB ID | Binding Energy (Kcal/mol) | Reference |

|---|---|---|---|---|

| This compound | Na+/K+-ATPase | 4HYT | -11.4 | nih.gov |

Downstream Cellular Signaling Pathway Modulation by this compound

The inhibition of the Na+/K+-ATPase by this compound initiates a cascade of downstream signaling events that profoundly alter cellular physiology. These effects are not limited to the direct consequences of altered ion transport but also involve the modulation of various kinase cascades and the regulation of gene expression.

The primary consequence of Na+/K+-ATPase inhibition by this compound is a disruption of intracellular ion homeostasis. The blockage of the sodium pump leads to an accumulation of intracellular sodium ions cvpharmacology.comnih.gov. This increase in intracellular sodium concentration alters the electrochemical gradient for the Na+/Ca2+ exchanger, a membrane protein that typically expels calcium from the cell. The reduced sodium gradient diminishes the driving force for calcium extrusion, leading to an increase in the intracellular calcium concentration cvpharmacology.comnih.govdroracle.ai. This elevation of intracellular calcium is a key event that mediates many of the subsequent cellular effects of cardiac glycosides. Studies with the closely related compound digitoxin (B75463) have directly demonstrated its ability to induce a dose-dependent increase in intracellular calcium levels nih.govresearchgate.net.

The Na+/K+-ATPase is not merely an ion pump but also functions as a signaling scaffold. Its interaction with cardiac glycosides can trigger the activation of various protein kinase cascades. One of the key kinases activated is the non-receptor tyrosine kinase Src. Inhibition of the Na+/K+-ATPase can lead to the activation of Src, which in turn can transactivate the epidermal growth factor receptor (EGFR), initiating downstream signaling through the Ras/Raf/MEK/ERK pathway nih.gov. This compound has been shown to exert anti-migratory and anti-invasive effects by reducing the levels of phosphorylated Focal Adhesion Kinase (p-FAK), a critical component of cell adhesion and migration signaling amegroups.org. Furthermore, some cardiac glycosides have been found to induce autophagy by modulating both the mTOR and ERK1/2 signaling pathways nih.gov. The modulation of these kinase cascades is a crucial aspect of the multifaceted cellular response to this compound.

The signaling changes initiated by this compound ultimately impact the activity of transcription factors and the expression of their target genes. A significant target of cardiac glycoside action is the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway. Digitoxin and structurally similar cardiac glycosides have been shown to potently block the activation of the TNF-α/NF-κB signaling pathway nih.govnih.gov. This inhibition occurs at an upstream level, by preventing the recruitment of TNF receptor-associated death domain (TRADD) to the TNF receptor nih.govnih.gov. Furthermore, cardiac glycosides have been demonstrated to suppress the expression of the oncoprotein c-Myc at both the transcriptional and protein levels nih.gov. This effect is mediated through their interaction with the α1-subunit of the Na+/K+-ATPase nih.gov. The ability of this compound to modulate these critical transcription factors underscores its potential to influence fundamental cellular processes such as inflammation, proliferation, and survival.

This compound-Induced Cell Death Modalities in Preclinical Models

This compound (DGX) is a cardiac glycoside that has demonstrated potential as an antitumor agent by inducing various forms of cell death in cancer cells. nih.gov Its mechanisms are multifaceted, targeting fundamental cellular pathways to halt the progression of malignancies. The primary modes of cell death induced by DGX and related cardiac glycosides in preclinical studies include apoptosis, autophagy, and immunogenic cell death.

Apoptosis Induction Pathways (e.g., Caspase activation, PARP cleavage, Bcl-2 family modulation)

Apoptosis, or programmed cell death, is a critical pathway triggered by DGX in cancer cells. Studies on non-small cell lung cancer lines (A549 and H460) have shown that DGX induces cytotoxic effects, with apoptotic effects being particularly pronounced in H460 cells. nih.gov The process of apoptosis is a highly regulated cascade involving the activation of specific enzymes and the modulation of key protein families.

Caspase Activation and PARP Cleavage: The execution of apoptosis is largely mediated by a family of cysteine proteases called caspases. nih.gov Cardiac glycosides, such as the related compound digitoxin, have been shown to activate initiator caspases like caspase-9 and executioner caspases like caspase-3. nih.gov Activation of these caspases leads to the cleavage of essential cellular substrates, including Poly (ADP-ribose) polymerase (PARP). The cleavage of PARP is a hallmark of apoptosis and was observed in cells treated with digitoxin, indicating the activation of the caspase cascade. nih.govnih.gov

Bcl-2 Family Modulation: The B-cell lymphoma 2 (Bcl-2) family of proteins are central regulators of the mitochondrial pathway of apoptosis. embopress.org This family includes both anti-apoptotic members (e.g., Bcl-2) and pro-apoptotic members (e.g., Bax). The ratio of these proteins is crucial in determining a cell's fate. The cardiac glycoside digoxin, for instance, has been found to reduce the expression of the anti-apoptotic protein Bcl-2 while increasing levels of the pro-apoptotic protein Bax. brieflands.com This shift increases the Bax/Bcl-2 ratio, which promotes the release of mitochondrial components like cytochrome c, ultimately leading to caspase activation and apoptosis. nih.govresearchgate.net Overexpression of Bcl-2 has been shown to block this type of apoptosis, highlighting its importance in the mechanism of action of cardiac glycosides. nih.gov

| Apoptotic Pathway Component | Role in DGX-Induced Apoptosis (inferred from cardiac glycosides) |

| Bcl-2 Family | Modulates the mitochondrial pathway; DGX is suggested to decrease anti-apoptotic proteins (Bcl-2) and increase pro-apoptotic proteins (Bax). brieflands.comnih.gov |

| Caspases | Executioners of apoptosis; initiator caspase-9 and effector caspase-3 are activated. nih.gov |

| PARP | A substrate for activated caspases; its cleavage is a definitive marker of apoptosis. nih.gov |

Autophagy and Autophagic Cell Death Mechanisms

Autophagy is a cellular process involving the degradation of cellular components via lysosomes, which typically acts as a survival mechanism under stress. frontiersin.org However, excessive or prolonged autophagy can lead to a form of programmed cell death known as autophagic cell death. nih.gov A specific form of autophagy-dependent cell death, termed "autosis," is characterized by unique morphological features and is mediated by the Na+,K+-ATPase pump. nih.govuni.lu Since DGX is a known inhibitor of Na,K-ATPase nih.gov, it is mechanistically linked to the induction of autosis. uni.lu This mode of cell death is distinct from apoptosis and necrosis and can be triggered by high levels of cellular autophagy under conditions of extreme stress. nih.govuni.lu

Necroptosis Induction

Necroptosis is a form of regulated, pro-inflammatory cell death that is executed independently of caspases. nih.gov It is typically mediated by the activation of a signaling complex involving receptor-interacting protein kinase 1 (RIPK1) and receptor-interacting protein kinase 3 (RIPK3). nih.govmdpi.com While various natural products have been identified as inducers of necroptosis in cancer cells frontiersin.org, there is currently limited direct evidence in the scientific literature specifically linking this compound to the induction of this particular cell death pathway.

Immunogenic Cell Death (ICD) Induction

Immunogenic cell death (ICD) is a form of apoptosis that stimulates an adaptive immune response against cancer cells. nih.gov This process is characterized by the release of damage-associated molecular patterns (DAMPs), such as surface-exposed calreticulin (CALR), secreted adenosine triphosphate (ATP), and released high-mobility group box 1 (HMGB1). dovepress.com These molecules act as signals to recruit and activate dendritic cells, leading to a tumor-specific T-cell response. nih.govfrontiersin.org Notably, drug screens have identified cardiac glycosides as a class of compounds capable of inducing ICD. researchgate.net This suggests that DGX, as a member of this class, may have the ability to convert dying cancer cells into an immunogenic stimulus, thereby promoting an antitumor immune response.

Impact on Cellular Processes Relevant to Pathophysiology (e.g., proliferation, migration, invasion, angiogenesis)

Beyond inducing cell death, this compound actively disrupts key cellular processes that are fundamental to tumor growth and metastasis.

Proliferation: DGX exhibits potent anti-proliferative effects in various human tumor cell lines at nanomolar concentrations. nih.govresearchgate.net In studies on non-small cell lung cancer lines (A549), DGX was found to cause cell cycle arrest in the S and G2/M phases, thereby halting cell division. nih.gov

Migration and Invasion: The ability of cancer cells to migrate and invade surrounding tissues is a prerequisite for metastasis. DGX has been shown to significantly reduce the migration of A549 lung cancer cells. nih.govresearchgate.net Furthermore, it demonstrates a profound anti-invasive effect, capable of reducing cell invasion by over 90%. nih.govresearchgate.net This effect is linked to its ability to decrease the expression of key regulators of metastasis, including matrix metalloproteinase-2 (MMP-2), matrix metalloproteinase-9 (MMP-9), and phosphorylated focal adhesion kinase (p-FAK). nih.govresearchgate.net

Angiogenesis: Angiogenesis, the formation of new blood vessels, is crucial for supplying tumors with oxygen and nutrients. The related cardiac glycoside digitoxin has been shown to have a potent anti-angiogenic effect, which it achieves by inhibiting the activation of focal adhesion kinase (FAK), a key signaling protein involved in cell migration and angiogenesis. nih.gov This inhibition of FAK activation disrupts the ability of endothelial cells to form new capillary-like structures, thereby impeding tumor vessel growth. nih.gov

| Cellular Process | Effect of this compound (or related cardiac glycosides) | Key Molecular Mediators |

| Proliferation | Inhibition nih.govresearchgate.net | S and G2/M phase cell cycle arrest nih.gov |

| Migration | Inhibition nih.govresearchgate.net | Decreased MMP-2, MMP-9, p-FAK nih.govresearchgate.net |

| Invasion | Inhibition (over 90%) nih.govresearchgate.net | Decreased MMP-2, MMP-9, p-FAK nih.govresearchgate.net |

| Angiogenesis | Inhibition (demonstrated by Digitoxin) nih.gov | Inhibition of FAK activation nih.gov |

Preclinical Efficacy Studies of Digitoxigenin Monodigitoxoside in Vitro and Ex Vivo Models

Antineoplastic Activities in Cancer Cell Lines

Lung Cancer Cell Lines (e.g., A549, H460)

Studies on non-small cell lung cancer (NSCLC) cell lines, specifically A549 and H460, have shown that Digitoxigenin (B1670572) monodigitoxoside induces cytotoxic effects in both. nih.gov The apoptotic effects of DGX were observed to be more pronounced in H460 cells. nih.gov In long-term analyses, DGX demonstrated a reduction in cell survival. nih.gov

In A549 cells, DGX was found to cause cell cycle arrest in the S and G2/M phases. nih.gov It also led to an increase in the number of cells in the subG1 phase, indicative of apoptosis, in a manner dependent on concentration and time. nih.gov Furthermore, the presence of markers such as β-galactosidase positive cells, enlarged nuclei, and flattened cells suggested the induction of senescence. nih.gov The potent effects of DGX in both A549 and H460 cells are linked to its inhibition of Na,K-ATPase activity. nih.gov

Interactive Data Table: Efficacy of Digitoxigenin Monodigitoxoside in Lung Cancer Cell Lines

| Cell Line | Compound | Key Findings |

| A549 | This compound | Induces cytotoxicity, causes S and G2/M phase cell cycle arrest, increases subG1 cell population, induces senescence, inhibits Na,K-ATPase activity. nih.gov |

| H460 | This compound | Induces pronounced apoptotic effects. nih.gov |

Breast Cancer Cell Lines (e.g., MCF-7)

While direct studies on this compound in MCF-7 breast cancer cells are limited in the provided search results, research on the closely related cardiac glycoside, digitoxin (B75463), has shown cytotoxic activity. One study reported an IC50 value of 10.2 ± 0.3 nM for digitoxin in MCF-7 cells.

Interactive Data Table: Efficacy of Related Cardiac Glycosides in Breast Cancer Cell Lines

| Cell Line | Compound | IC50 Value |

| MCF-7 | Digitoxin | 10.2 ± 0.3 nM |

Colorectal Cancer Cell Lines (e.g., HCT-116)

Information specifically detailing the preclinical efficacy of this compound in the HCT-116 colorectal cancer cell line is not extensively available in the provided search results. However, studies on other cardiac glycosides have been conducted. For instance, the related compound digoxin (B3395198) has been reported to inhibit the proliferation of HCT-116 cells.

Ovarian Cancer Cell Lines (e.g., SKOV-3)

Preclinical studies on the SKOV-3 ovarian cancer cell line have primarily focused on the cardiac glycosides digoxin and digitoxin. These compounds have been shown to decrease cell proliferation and induce cytotoxicity. nih.govnih.gov The mechanism of action involves cell cycle arrest at the G0/G1 phase. nih.govnih.gov Treatment with digitoxin at its IC50 concentration and at 10⁻⁶ M for 72 hours significantly increased the number of cellular fragments, indicating apoptosis. nih.gov

Interactive Data Table: Efficacy of Related Cardiac Glycosides in Ovarian Cancer Cell Lines

| Cell Line | Compound | Key Findings |

| SKOV-3 | Digoxin | Decreases cell proliferation, induces cytotoxicity, causes G0/G1 phase cell cycle arrest. nih.govnih.gov |

| SKOV-3 | Digitoxin | Decreases cell proliferation, induces cytotoxicity, causes G0/G1 phase cell cycle arrest, increases cellular fragmentation. nih.govnih.gov |

Hepatocellular Carcinoma Cell Lines (e.g., HepG2)

Specific data on the effects of this compound on the HepG2 hepatocellular carcinoma cell line is limited. However, research on the related compound digitoxin has demonstrated its efficacy. In a doxorubicin-resistant HepG2 cell line (HepG2/ADM), digitoxin was found to inhibit cell proliferation and induce apoptosis. nih.gov It also caused G2/M cell cycle arrest. nih.gov The IC50 values for digitoxin in HepG2/ADM cells were reported to be 132.65 ± 33.83 nM at 24 hours, 52.29 ± 6.26 nM at 48 hours, and 9.13 ± 3.67 nM at 72 hours. nih.gov

Interactive Data Table: Efficacy of Digitoxin in Hepatocellular Carcinoma Cell Lines

| Cell Line | Compound | Time Point | IC50 Value | Key Findings |

| HepG2/ADM | Digitoxin | 24 hours | 132.65 ± 33.83 nM | Induces G2/M cell cycle arrest and mitochondrial apoptosis. nih.gov |

| 48 hours | 52.29 ± 6.26 nM | |||

| 72 hours | 9.13 ± 3.67 nM |

Leukemia Cell Lines (e.g., ALL, AML, Jurkat, KG1a)

Detailed preclinical efficacy studies of this compound specifically on acute lymphoblastic leukemia (ALL), acute myeloid leukemia (AML), Jurkat, and KG1a cell lines were not prominently available in the provided search results.

Prostate Cancer Cell Lines

Cardiac glycosides, a class of compounds that includes this compound, have been investigated for their potential anticancer properties, including in the context of prostate cancer. While specific studies focusing solely on this compound are not extensively detailed in the provided research, the broader class of cardiac glycosides has demonstrated significant effects on both androgen-dependent (LNCaP) and androgen-independent (DU145 and PC-3) prostate cancer cell lines nih.govnih.gov.

The primary mechanism of action for these compounds is the inhibition of the Na+/K+-ATPase pump, which leads to alterations in intracellular ion concentrations and the activation of various signaling pathways that can culminate in cancer cell death nih.govnih.gov. In vitro studies have shown that cardiac glycosides like digitoxin and digoxin can inhibit the proliferation of prostate cancer cells and induce apoptosis (programmed cell death) nih.govnih.gov. This apoptotic effect is linked to an increase in intracellular calcium levels nih.gov.

Furthermore, research on related compounds has revealed specific molecular pathways affected. For instance, digitoxin has been shown to inhibit the expression of HIF-1α (hypoxia-inducible factor 1-alpha), a key protein in tumor survival and growth, in prostate cancer models nih.govnih.gov. Treatment with cardiac glycosides can also lead to cell cycle arrest, particularly at the G2/M phase, in prostate cancer cells nih.gov. This is achieved by modulating the expression of key cell cycle regulators like Cyclin B1 and CDK1 nih.gov.

Table 1: Effects of Cardiac Glycosides on Prostate Cancer Cell Lines

| Cell Line | Compound Type | Observed Effects | Potential Mechanisms |

|---|---|---|---|

| PC-3 | Cardiac Glycoside | Cytotoxicity, Synergism with Docetaxel, G2/M Arrest | Na+/K+-ATPase inhibition, Modulation of Cyclin B1, CDK1, p21, Survivin |

| DU145 | Cardiac Glycoside | Cytotoxicity, Moderate Synergism with Docetaxel, G2/M Arrest | Na+/K+-ATPase inhibition, Modulation of Cyclin B1, CDK1, p21, Survivin |

| LNCaP | Cardiac Glycoside | Inhibition of proliferation, Apoptosis | Increased intracellular Ca2+, Altered PDEF gene expression |

Antiviral Activities in Cell-Based Assays

The antiviral properties of cardiac glycosides, including metabolites of digitoxin, have been explored in various cell-based assays, demonstrating a broad spectrum of activity against several DNA and RNA viruses nih.govmdpi.com. The primary antiviral mechanism is often linked to the inhibition of the host cell's Na+/K+-ATPase, which disrupts intracellular ion balance and affects cellular pathways that viruses rely on for replication nih.govbohrium.com.

Human Cytomegalovirus (HCMV) Inhibition

Digitoxin, a closely related cardiac glycoside, has been shown to be a potent inhibitor of Human Cytomegalovirus (HCMV) replication in vitro nih.govbohrium.com. Studies indicate that digitoxin suppresses HCMV replication by activating AMP-activated protein kinase (AMPK) and inducing autophagy, a cellular self-degradation process that can be detrimental to the virus nih.gov. This action is dependent on the Na+, K+/ATPase α1 subunit nih.gov. The antiviral effect occurs at an early to immediate-early stage of the infection nih.gov.

Research on digitoxin analogues has highlighted that the sugar moiety attached to the digitoxigenin core is crucial for its anti-HCMV activity. Modifications to the sugar, such as altering its type or reducing the length of the oligosaccharide chain, can significantly improve antiviral potency and selectivity nih.govbohrium.com. This suggests that this compound, having a single sugar unit, would have a distinct activity profile. The 50% effective concentration (EC50) of digitoxin against HCMV has been reported to be approximately 23.3 nM mdpi.com.

Influenza Virus Replication Modulation

Cardiac glycosides have demonstrated the ability to inhibit the replication of influenza A virus in studies conducted on alveolar epithelial cells nih.gov. The mechanism of action involves the inhibition of the Na+/K+-ATPase, which leads to a decrease in the intracellular concentration of potassium nih.gov. This ionic imbalance inhibits the host cell's protein translation machinery, which is essential for the production of viral proteins, thereby halting viral replication nih.govbohrium.com. This inhibition occurs independently of viral entry or mRNA transcription nih.gov.

HIV Replication Modulation

Several cardiac glycosides have been identified as potent inhibitors of HIV-1 replication nih.govresearchgate.net. These compounds act by targeting viral RNA processing, a crucial stage in the HIV lifecycle that is dependent on host cell machinery nih.govresearchgate.net. Specifically, they induce "oversplicing" of the viral RNA, which reduces the accumulation of unspliced and singly spliced messenger RNAs (mRNAs) that are necessary for producing essential HIV structural proteins like Gag and Env nih.govresearchgate.net.

Furthermore, these compounds cause the nuclear retention of the viral genomic RNA, preventing its transport to the cytoplasm for packaging into new virions nih.govresearchgate.net. This mechanism of action is linked to the modulation of the MEK1/2-ERK1/2 signaling pathway, which is triggered by the interaction of the cardiac glycoside with the Na+/K+-ATPase nih.gov. Studies have shown that these compounds can impede HIV growth in infected T cells from clinical patients at nanomolar concentrations nih.gov.

Respiratory Syncytial Virus (RSV) and Ebola Virus Inhibition

The antiviral activity of cardiac glycosides extends to other RNA viruses, including Respiratory Syncytial Virus (RSV) and Ebola virus nih.govmdpi.com. Ouabain, another cardiac glycoside, has been reported to inhibit RSV and Ebola virus by altering the viral RNA mdpi.com. The inhibition of Na+/K+-ATPase by these compounds disrupts the intracellular ionic environment, creating conditions that are unfavorable for viral replication scispace.com. For RSV, this interference appears to occur during the early stages of the viral lifecycle plos.org. While the broad antiviral potential of cardiac glycosides against viruses like Ebola is recognized, specific in vitro studies detailing the efficacy and mechanism of this compound are limited in the available literature nih.govmdpi.com.

Table 2: Antiviral Activity of Related Cardiac Glycosides in Cell-Based Assays

| Virus | Compound Type | Cell-Based Assay Findings | Mechanism of Action |

|---|---|---|---|

| Human Cytomegalovirus (HCMV) | Digitoxin | Potent inhibition of viral replication (EC50 ~23.3 nM) | Induction of AMPK-mediated autophagy; dependent on Na+/K+-ATPase α1 subunit |

| Influenza A Virus | Cardiac Glycosides | Inhibition of viral replication | Decrease in intracellular K+ leading to inhibition of host cell protein translation |

| HIV-1 | Cardiac Glycosides | Inhibition of viral gene expression (IC50 ~1.1-1.3 nM) | Induces oversplicing of viral RNA; nuclear retention of genomic RNA via MEK/ERK pathway |

| Respiratory Syncytial Virus (RSV) | Ouabain | Inhibition of viral replication | Alteration of viral RNA; disruption of intracellular ion balance |

| Ebola Virus | Ouabain | Reported inhibition of viral replication | Alteration of viral RNA |

Metabolic Disorder Research: In Silico and In Vitro Approaches (e.g., Type II Diabetes Targets)

While cardiac glycosides are primarily known for their effects on the Na+/K+-ATPase, research into their potential roles in metabolic disorders like Type II Diabetes is an emerging area. A key target in diabetes research is Protein Tyrosine Phosphatase 1B (PTP1B), an enzyme that negatively regulates insulin and leptin signaling pathways nih.gov. Inhibition of PTP1B is considered a promising therapeutic strategy for treating insulin resistance and associated metabolic conditions nih.gov.

Currently, specific in silico or in vitro studies directly investigating the effect of this compound on PTP1B or other specific Type II Diabetes targets are not prominently featured in the available research. However, the known ability of cardiac glycosides to modulate various cellular signaling pathways suggests a potential for interaction with metabolic targets. Future in silico molecular docking studies and in vitro enzyme inhibition assays would be necessary to explore whether this compound can act as an inhibitor of key diabetes-related enzymes like PTP1B or α-glucosidase frontiersin.org. Such studies would clarify if this compound has a potential role in the management of metabolic disorders.

Structure Activity Relationships Sar of Digitoxigenin Monodigitoxoside and Its Analogues

Influence of the Steroidal Aglycone Moiety on Biological Activity

The fundamental pharmacological activity of cardiac glycosides resides in the steroidal aglycone, also known as the genin. nuph.edu.ua Several structural features of this moiety are considered prerequisites for significant biological effect.

Key structural requirements of the aglycone include:

Ring Fusion: An unusual "U-shape" is imparted to the steroid nucleus by the fusion of its four rings. youtube.comhampshire.edu For optimal cardiac activity, the A/B and C/D ring junctions must possess a cis-configuration, while the B/C ring junction is trans-fused. hampshire.eduphiladelphia.edu.jouconn.edu This specific stereochemistry is critical for the molecule's conformation and its ability to bind to its biological target. hampshire.edu

Unsaturated Lactone Ring: Attached at the C-17 position is an α,β-unsaturated five-membered lactone ring (a cardenolide). nuph.edu.uayoutube.comphiladelphia.edu.jo This feature was long considered essential for activity, and opening the ring via alkali treatment results in a loss of function. nuph.edu.ua However, later studies have shown it can sometimes be replaced by other unsaturated ester derivatives without eliminating activity. nuph.edu.ua The β-orientation of this lactone ring is crucial. philadelphia.edu.jo

Hydroxyl Groups: The steroid nucleus is decorated with specific hydroxyl (-OH) groups that influence activity and pharmacokinetics. A tertiary β-hydroxyl group at C-14 is essential. nuph.edu.uaphiladelphia.edu.jo The -OH group at the C-3 position, where the sugar attaches, must be in the β-orientation for optimal activity; the α-isomer shows little to no effect. youtube.com Additional hydroxyl groups, such as those at C-12 or C-16, can differentiate various genins (e.g., digitoxigenin (B1670572) vs. digoxigenin) and tend to increase the molecule's solubility, leading to a more rapid onset of action and quicker elimination from the body. nuph.edu.uayoutube.comuconn.edu Conversely, the introduction of additional hydroxyl groups can sometimes reduce cytotoxic activity.

Role of the Glycosidic Linkage and Sugar Moiety in Activity and Specificity

While the aglycone provides the core activity, the sugar moiety is essential for modulating this activity and for high-affinity binding to the Na+/K+-ATPase. researchgate.net Aglycones alone are significantly less potent than their glycoside counterparts. nuph.edu.ua The sugar is thought to be necessary for closing the extracellular access pathway to the binding site on the enzyme, effectively locking the inhibitor in place. researchgate.net Furthermore, the sugar component is a primary determinant of isoform selectivity, allowing the glycoside to differentiate between various forms of the Na+/K+-ATPase α-subunit. It also plays a critical role in the pharmacokinetic properties of the molecule, influencing its absorption, distribution, and metabolism. youtube.com

The nature and number of sugar units attached to the aglycone have a profound impact on potency. Many naturally occurring cardiac glycosides contain 2-deoxy sugars, which are often critical for their biological activity. nih.govacs.org For instance, glycosides containing 6-deoxy sugars are generally more potent than their analogues with a hydroxyl group at the C-6 position (6-CH2OH). nuph.edu.ua

The length of the sugar chain is also a critical factor. In general, potency follows a clear trend, with monosaccharides (glycosides with a single sugar) being the most potent.

| Sugar Chain Length | Relative Potency |

|---|---|

| Monosaccharide | Highest |

| Disaccharide | Intermediate |

| Trisaccharide | Lower |

| Aglycone (No Sugar) | Lowest |

This table illustrates the general trend that potency decreases as the sugar chain length increases, with the aglycone being the least potent. nuph.edu.ua A study comparing monosaccharide, disaccharide, and trisaccharide analogues of digitoxin (B75463) found the monosaccharide to be at least 10-fold more potent in cytotoxicity against cancer cell lines. nih.gov

A single sugar unit is sufficient to significantly enhance activity and to prevent the reactivation of the Na+/K+-ATPase pump that can occur with the aglycone alone. researchgate.net

The three-dimensional arrangement of the sugar moiety, or its stereochemistry, is pivotal for effective binding to the receptor. researchgate.net Both the configuration of the sugar (D or L) and the orientation of its hydroxyl groups influence activity.

l-sugar vs d-sugar: The chirality of the sugar can have a significant effect. For example, the presence of the l-sugar rhamnose can increase the apparent affinity of a glycoside for its target by more than 25-fold compared to its aglycone. nih.gov In contrast, glycosides with three d-digitoxose sugars may show only a moderate increase in affinity over their aglycones. nih.gov Studies synthesizing stereochemically diverse analogues have shown that digitoxigenin attached to α-l-rhamnose or α-l-amicetose can result in greater potency for inducing apoptosis in cancer cells than the natural product digitoxin, which contains d-sugars. nih.gov The D/L designation refers to whether the sugar's stereochemistry is related to D-glyceraldehyde or L-glyceraldehyde. libretexts.org D-sugars are predominant in nature, but L-forms are found in some active glycosides. libretexts.org

C3'/C4'-Stereochemical Effects: The spatial orientation of hydroxyl groups on the sugar ring is critical for binding interactions. For β-D-glycosides, an equatorial 4'-OH, an axial 3'-OH, and an equatorial 2'-OH group appear to contribute positively to binding with the Na+/K+-ATPase receptor. nih.gov For α-L-rhamnosides, the 5'-CH3 and 4'-OH groups seem to have a predominant role in receptor binding. nih.gov However, the addition of a 6'-OH group (transforming the sugar to a mannoside) can dramatically disrupt this binding, indicating a tight and specific fit within the receptor pocket. nih.gov Cytotoxicity evaluations of various analogues have helped to define the stereochemical and substitutional limits of the C3'/C4'-hydroxy functionality. nih.gov

The nature of the chemical bond connecting the sugar to the aglycone also influences biological activity. Naturally occurring cardiac glycosides are O-glycosides, where the sugar is linked via an oxygen atom. Synthetic chemists have created analogues with different linkages to probe their effects.

One such modification is the creation of MeON-neoglycosides. SAR studies comparing these synthetic analogues to their natural counterparts have revealed differences in activity. For instance, the introduction of a C3-MeON-neoglycose unit to digitoxigenin was found to enhance its cytotoxicity against certain human cancer cell lines. researchgate.net However, other research has shown that C3-O-neoglycosides of digoxigenin (B1670575) exhibited stronger cytotoxicity than the corresponding C3-MeON-neoglycosides. researchgate.net A direct comparison also found that digitoxin O-glycosides were more potent than MeON-neoglycosides in inducing apoptosis. nih.gov This suggests that while modifications to the linkage are tolerated and can produce active compounds, the natural O-glycosidic bond is often optimal for certain biological effects.

| Linkage Type | Relative Cytotoxicity/Apoptosis Induction | Reference |

|---|---|---|

| Natural O-glycoside | Generally Higher | nih.govresearchgate.net |

| MeON-neoglycoside | Active, but often lower than O-glycoside | nih.govresearchgate.net |

Pharmacophore Elucidation for Targeted Biological Effects

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. For digitoxigenin monodigitoxoside and its analogues targeting the Na+/K+-ATPase, the pharmacophore can be defined by the following key elements:

Steroid Scaffold: The rigid, U-shaped steroid core with cis-A/B and cis-C/D ring fusions is the foundational element that correctly positions all other functional groups. hampshire.eduphiladelphia.edu.jo

C-17 Unsaturated Lactone Ring: This group is a critical interaction point, fitting into a complementary pocket on the enzyme. nuph.edu.ua Its β-face is thought to have a particularly close fit.

C-14 β-Hydroxyl Group: This tertiary alcohol is an essential hydrogen bond donor or acceptor, crucial for anchoring the aglycone in its binding site. nuph.edu.uaphiladelphia.edu.jo

C-3 β-Glycosidic Linkage: The attachment point for the sugar must have the correct β-stereochemistry to orient the sugar moiety properly for its interaction with the enzyme. youtube.com

Sugar Moiety: The sugar itself provides critical interactions that increase binding affinity and confer isoform specificity. youtube.comnih.gov It acts as a "lid," closing the binding pocket and trapping the drug on its target. researchgate.net Specific hydroxyl and methyl groups on the sugar, with precise stereochemistry (as discussed in 7.2.2), form key hydrogen bonds and van der Waals interactions with amino acid residues of the Na+/K+-ATPase. nih.gov

Together, these features create a molecule with high affinity and specificity for its target, leading to potent biological effects. Understanding this pharmacophore is essential for the design of new analogues with improved therapeutic properties.

Q & A

Q. What are the recommended safety protocols for handling Digitoxigenin monodigitoxoside in laboratory settings?

Researchers must wear protective equipment (gloves, lab coats, goggles, and masks) to avoid skin contact, inhalation, or ingestion. Experimental waste should be segregated and disposed of by certified biohazard waste management services to prevent environmental contamination .

Q. How can this compound be synthesized and purified from digitoxin hydrolysis byproducts?

Acid hydrolysis of digitoxin at controlled temperatures (e.g., 55°C for 35 minutes) minimizes the formation of undesired byproducts like this compound. Purification involves preparative reverse-phase HPLC (RP-HPLC) to isolate the target compound, followed by structural validation via NMR and comparison with reference spectra .

Q. What analytical techniques are used to confirm the structural identity of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are critical. NMR provides detailed structural elucidation (e.g., hydroxyl group positions, glycosidic linkages), while HPLC with a COA (Certificate of Analysis) ensures purity and quantitation .

Advanced Research Questions

Q. How can weighted gene co-expression network analysis (WGCNA) identify biosynthetic pathways for this compound in Digitalis purpurea?

WGCNA clusters co-expressed genes into modules (e.g., "chocolate3" module) correlated with secondary metabolite traits. Key steps include:

- Dynamic Tree Cut clustering (CutHeight = 0.25) to merge similar expression profiles.

- Calculating module eigengenes to assess module-trait associations.

- Evaluating Gene Significance (GS) and Module Membership (MM) correlations (e.g., r = 0.5, p = 3.1e-06 in chocolate3 module) to prioritize genes like Plastid Terminal Oxidase and Isopentenyl Phosphate Kinase involved in terpenoid biosynthesis .

Q. What mechanisms underlie the anti-metastatic effects of this compound in lung cancer models?

At nanomolar concentrations, this compound inhibits A549 cell migration and invasion by:

Q. How do cross-reactivity challenges in immunoassays for this compound impact experimental design?

Cross-reactivity rates vary between antisera. For example:

- In enzyme immunoassays (EIA), Antiserum-B shows 129% cross-reactivity with Digitoxigenin bisdigitoxoside vs. 54.2% for monodigitoxoside.

- Radioimmunoassays (RIA) using Antiserum-B exhibit 95.9% cross-reactivity with bisdigitoxoside. Researchers must validate antisera specificity and account for structural analogs to avoid false positives .

Q. What experimental strategies optimize the detection of this compound in plant transcriptome studies?

- Combine RNA-Seq data with WGCNA to identify co-expressed gene modules (e.g., steroid biosynthesis pathways).

- Use BLASTX (E-value < 10^-5) against the TAIR database for functional annotation of unigenes.

- Perform KEGG enrichment analysis to map genes to metabolic pathways like diterpenoid biosynthesis .

Q. How does this compound inhibit Na+/K+ ATPase, and what are its implications for cytotoxicity studies?

As a cardiac glycoside metabolite, it binds to the α-subunit of Na+/K+ ATPase, disrupting ion gradients. This inhibition correlates with cytotoxic effects in cancer cells but requires dose-response assays (e.g., IC50 determination) and comparison with structurally related compounds like digoxin .

Methodological Considerations

- Gene Expression Analysis: Use hierarchical clustering and eigengene adjacency heatmaps to visualize module-metabolite relationships (e.g., digitoxigenin bisdigitoxoside associations) .

- Anti-Cancer Assays: Combine transwell migration assays with Western blotting for MMPs/FAK to quantify metastatic inhibition .

- Structural Validation: Cross-reference NMR chemical shifts (e.g., C-14 hydroxyl group) with published datasets to confirm compound identity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.